molecular formula C12H13ClO2 B8777849 Ethyl 3-(4-chlorophenyl)but-2-enoate

Ethyl 3-(4-chlorophenyl)but-2-enoate

Cat. No. B8777849
M. Wt: 224.68 g/mol
InChI Key: WMMPVJPERVUHJT-UHFFFAOYSA-N
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Patent
US05202356

Procedure details

To a solution of lithium isopropylcyclohexylamide (prepared from 12.5 ml of n-butyllithium 1.6M solution and isopropyl cyclohexylamine (3.3 ml) (ex Aldrich) in TMF was added at -60°, ethyltrimethylsilylacetate (3.6 ml) (ex Fluka). After 30 minutes at -60°, 4-chloro acetophenone (ex Aldrich) (1.55 g) was added. After 18 hours at 25° the mixture was partitioned between ether and water and worked up in the usual manner. Purification by chromatography (silica; ether/hexane) gave Ethyl-3-(4-chlorophenyl)-but-2-enoate (1.22 g), as a 1:1 mixture of E:Z olefin isomers. NMR 1H: 7.2(4H,m), 6.0 and 5.0(1H,m), 4.12(2H,m), 2.51 and 1.90(3H,s), 1.25(3H,m).
Name
lithium isopropylcyclohexylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
1.55 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N-]C1CCCCC1)(C)C.[Li+].C([Li])CCC.C(NC1CCCCC1)(C)C.[CH2:27]([O:29][C:30](=[O:36])[CH2:31][Si](C)(C)C)[CH3:28].[CH3:37][C:38]([C:40]1[CH:45]=[CH:44][C:43]([Cl:46])=[CH:42][CH:41]=1)=O>>[CH2:27]([O:29][C:30](=[O:36])[CH:31]=[C:38]([C:40]1[CH:45]=[CH:44][C:43]([Cl:46])=[CH:42][CH:41]=1)[CH3:37])[CH3:28] |f:0.1|

Inputs

Step One
Name
lithium isopropylcyclohexylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C1CCCCC1.[Li+]
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
3.3 mL
Type
reactant
Smiles
C(C)(C)NC1CCCCC1
Step Two
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(C)OC(C[Si](C)(C)C)=O
Step Three
Name
Quantity
1.55 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at -60°
CUSTOM
Type
CUSTOM
Details
After 18 hours at 25° the mixture was partitioned between ether and water
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (silica; ether/hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(C=C(C)C1=CC=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.22 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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